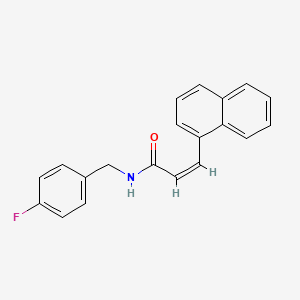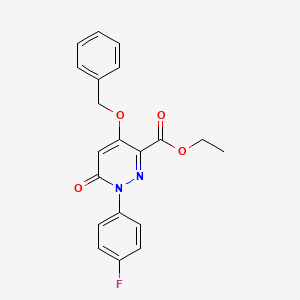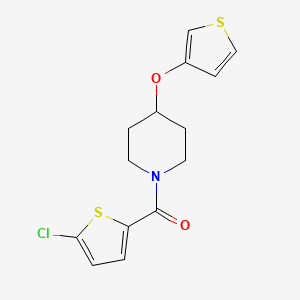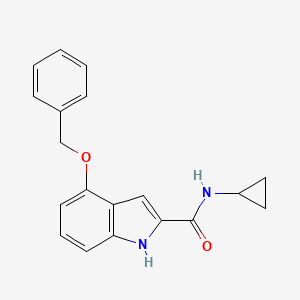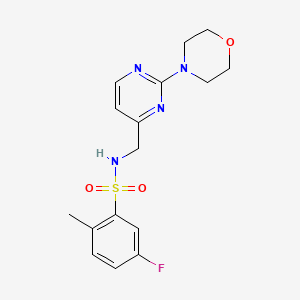![molecular formula C21H26N2O2 B2861636 8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195938-28-2](/img/structure/B2861636.png)
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a cyclopentyloxy group, a carbonyl group, a cyclopropylidene group, and an 8-azabicyclo[3.2.1]octane structure .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the 8-azabicyclo[3.2.1]octane structure could potentially be synthesized through an enantioselective construction process .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, for example, is a type of bicyclic compound that consists of two fused rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could participate in nucleophilic addition reactions .科学的研究の応用
Efficient Synthesis and Structural Analysis
Synthesis Approaches : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid showcases a methodology that might be adapted for the synthesis of analogues like the compound . This process involves amide activation, reduction, and cyclization steps, highlighting a potential route for creating structurally similar compounds with varied substituents for research purposes (Singh et al., 2007).
Structural and Conformational Insights : Studies on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have provided detailed insights into their conformational behavior. These compounds display preferred chair-envelope conformations, which are crucial for understanding the stereochemical preferences and potential biological interactions of closely related azabicyclo[3.2.1]octane derivatives (Diez et al., 1991).
Application in Synthesis of Biologically Active Molecules
Ring-Closing Metathesis for Synthesis : The desymmetrization approach via ring-closing metathesis to create 6,8-dioxabicyclo[3.2.1]octanes demonstrates a novel strategy for synthesizing structures with the azabicyclo[3.2.1]octane skeleton. This methodology could potentially be applied to synthesize derivatives of the compound in focus for evaluating their biological activity (Burke et al., 1999).
Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 8-oxabicyclooctanes using intermolecular [5+2] pyrylium cycloadditions offers insights into creating enantioselective derivatives of azabicyclo[3.2.1]octane compounds. Such asymmetric syntheses are crucial for generating compounds with specific stereochemistry, which can significantly impact their biological activities (Witten & Jacobsen, 2014).
Safety And Hazards
将来の方向性
The future research directions for this compound could be numerous, depending on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic building block or a catalyst .
特性
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-7-10-20(22-13-15)25-19-3-1-2-4-19)23-17-8-9-18(23)12-16(11-17)14-5-6-14/h7,10,13,17-19H,1-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSLRXRRBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

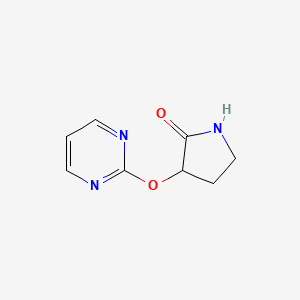
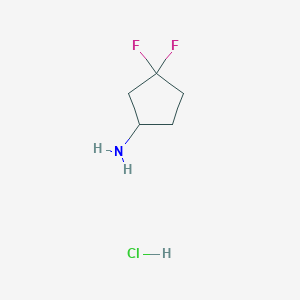
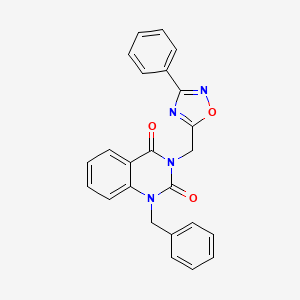
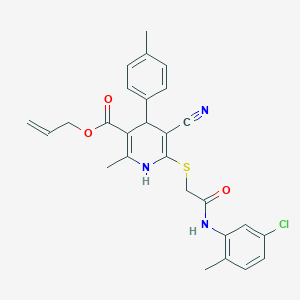
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)
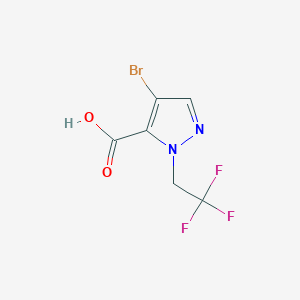
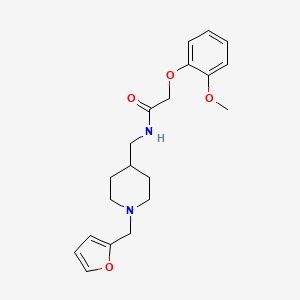
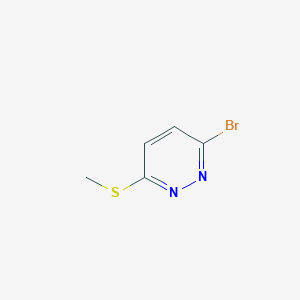
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)
